molecular formula C13H20O B3050753 2,6-Diisopropyl-3-methylphenol CAS No. 28434-93-7

2,6-Diisopropyl-3-methylphenol

Cat. No.: B3050753
CAS No.: 28434-93-7
M. Wt: 192.3 g/mol
InChI Key: KEGGEHPMMDYTGB-UHFFFAOYSA-N
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Description

2,6-Diisopropyl-3-methylphenol is an organic compound belonging to the class of aromatic monoterpenoids. It is characterized by the presence of two isopropyl groups and one methyl group attached to a phenol ring. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Diisopropyl-3-methylphenol typically involves the isopropylation of phenol. One common method is the Friedel-Crafts alkylation, where phenol reacts with isopropyl chloride in the presence of an acid catalyst such as aluminum chloride. The reaction conditions usually involve moderate temperatures and controlled addition of reagents to ensure selectivity and yield .

Industrial Production Methods

In industrial settings, the production of this compound can be achieved through continuous flow processes. This method offers advantages such as safer handling of chemicals, easier scale-up, and improved reaction control. The continuous flow synthesis involves a two-step procedure: a double Friedel-Crafts alkylation followed by a decarboxylation step .

Chemical Reactions Analysis

Types of Reactions

2,6-Diisopropyl-3-methylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the phenol ring .

Scientific Research Applications

2,6-Diisopropyl-3-methylphenol has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: It is a key component in the formulation of certain pharmaceuticals, particularly anesthetics like propofol.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2,6-Diisopropyl-3-methylphenol involves its interaction with specific molecular targets and pathways. In the case of its use as an anesthetic (propofol), the compound acts on the central nervous system by enhancing the activity of the gamma-aminobutyric acid (GABA) receptor, leading to sedative and hypnotic effects. The increased GABAergic activity results in the inhibition of neuronal excitability, producing the desired anesthetic effect .

Comparison with Similar Compounds

Similar Compounds

    2,6-Diisopropylphenol: Lacks the methyl group at the 3-position.

    2,4-Diisopropyl-3-methylphenol: Has the isopropyl groups at the 2 and 4 positions instead of 2 and 6.

    2,6-Diisopropyl-m-cresol: Another name for 2,6-Diisopropyl-3-methylphenol.

Uniqueness

This compound is unique due to its specific substitution pattern on the phenol ring, which imparts distinct chemical and biological properties. Its structure allows for selective interactions with molecular targets, making it valuable in various applications, particularly in medicine as an anesthetic .

Properties

IUPAC Name

3-methyl-2,6-di(propan-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O/c1-8(2)11-7-6-10(5)12(9(3)4)13(11)14/h6-9,14H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEGGEHPMMDYTGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C(C)C)O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20182635
Record name 2,6-Diisopropyl-3-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20182635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28434-93-7
Record name 3-Methyl-2,6-bis(1-methylethyl)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28434-93-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Diisopropyl-3-methylphenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028434937
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-Diisopropyl-3-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20182635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-diisopropyl-m-cresol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.545
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2,6-DIISOPROPYL-3-METHYLPHENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74I9X19WMR
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Record name 2,6-Diisopropyl-3-methylphenol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029820
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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